molecular formula C22H22BrNO5 B5376326 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5376326
M. Wt: 460.3 g/mol
InChI Key: MVDCMKSCLIWQLS-CZIZESTLSA-N
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Description

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, a methoxybenzoyl group, and a methoxypropyl group attached to a pyrrolidone ring

Properties

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO5/c1-28-13-3-12-24-19(14-4-8-16(23)9-5-14)18(21(26)22(24)27)20(25)15-6-10-17(29-2)11-7-15/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDCMKSCLIWQLS-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolidone ring, followed by the introduction of the bromophenyl, hydroxy, methoxybenzoyl, and methoxypropyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds such as:

  • 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.

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